Ethyl 2,4-difluoro-5-methoxybenzoate
Description
Ethyl 2,4-difluoro-5-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with difluoro groups at positions 2 and 4, a methoxy group at position 5, and an ethyl ester moiety. Ethyl esters generally exhibit higher molecular weights and altered physicochemical properties (e.g., solubility, volatility) compared to methyl esters, which may influence their applications in agrochemical synthesis or pharmaceutical intermediates.
Properties
IUPAC Name |
ethyl 2,4-difluoro-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-9(14-2)8(12)5-7(6)11/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPERKERYXJMSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-difluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Hydroxybenzoates or carbonyl derivatives.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Ethyl 2,4-difluoro-5-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to target proteins, while the methoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 2,4-Difluoro-5-Methoxybenzoate and Comparable Compounds
Key Research Findings
(a) Substituent Effects on Physicochemical Properties
(b) Ester Group Influence
- The ethyl ester in the target compound increases molecular weight by ~14 Da compared to its methyl analog, likely reducing volatility and improving field persistence . Ethyl esters also exhibit slower hydrolysis rates than methyl esters, prolonging activity in formulations.
Biological Activity
Ethyl 2,4-difluoro-5-methoxybenzoate (EDFMB) is an organic compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant case studies and research findings.
Chemical Structure and Properties
EDFMB is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoate moiety. Its molecular formula is with a molecular weight of approximately 216.18 g/mol. The unique combination of fluorine and methoxy groups enhances the compound's chemical reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and material science.
The mechanism of action of EDFMB involves its interaction with specific enzymes or receptors in biological systems. The fluorine substituents are believed to enhance the compound's binding affinity to proteins, potentially leading to modulation of biochemical pathways. Preliminary studies suggest that EDFMB may act as an enzyme inhibitor, influencing various biological processes.
Anticancer Properties
Research indicates that EDFMB exhibits promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. For instance, one study reported that EDFMB induced apoptosis in these cell lines, characterized by cell cycle arrest at the G2-M phase and increased early and late apoptotic cells .
Antimicrobial Activity
In addition to its anticancer properties, EDFMB has been investigated for its antimicrobial effects. Initial findings suggest that the compound may possess activity against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism.
Anti-inflammatory Effects
EDFMB has also been studied for its anti-inflammatory properties. The presence of the methoxy group may contribute to its ability to modulate inflammatory pathways, although specific mechanisms remain to be clarified through further research.
Comparative Analysis with Similar Compounds
To understand the uniqueness of EDFMB, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| Ethyl 2,4-dichloro-5-methoxybenzoate | Contains chlorine instead of fluorine; different reactivity and biological activity. |
| Ethyl 2,4-difluoro-5-hydroxybenzoate | Has a hydroxyl group instead of a methoxy group; affects solubility and reactivity. |
| Ethyl 2,4-difluoro-5-methylbenzoate | Contains a methyl group instead of a methoxy group; influences physical properties. |
EDFMB stands out due to its combination of both fluorine and methoxy groups, which impart distinct chemical behaviors and enhance its potential applications compared to other benzoate derivatives.
Case Studies
- In Vitro Studies : A study published in Organic & Biomolecular Chemistry demonstrated that EDFMB significantly inhibited the proliferation of HeLa cells at concentrations as low as 100 nM. This effect was accompanied by morphological changes indicative of apoptosis .
- Enzyme Interaction Studies : Research investigating the binding affinity of EDFMB to specific enzymes has shown promising results, suggesting potential applications in drug development as an enzyme inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
